8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenoxazine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or receptors by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethylbenzoic acid
- Trifluoromethylphenol
- Trifluoromethyl aniline
Comparison
Compared to these similar compounds, 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid is unique due to its phenoxazine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and stability .
Properties
IUPAC Name |
8-(trifluoromethyl)-10H-phenoxazine-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)7-4-5-10-9(6-7)18-12-8(13(19)20)2-1-3-11(12)21-10/h1-6,18H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUMSUYECPLDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C=C(C=C3)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668664 |
Source
|
Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17710-79-1 |
Source
|
Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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